molecular formula C7H3ClF3NO B581015 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde CAS No. 1060807-47-7

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Cat. No. B581015
CAS RN: 1060807-47-7
M. Wt: 209.552
InChI Key: DWAKSLJAOOGKSP-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the CAS Number: 1060807-47-7 . It has a molecular weight of 209.55 . It is in liquid form at room temperature .


Synthesis Analysis

The synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines, which include this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde contains a total of 16 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde has a molecular weight of 209.55 g/mol . It is a liquid at room temperature and is stored at 2-8°C .

Scientific Research Applications

Synthesis and Photochemical Studies

The synthesis and study of 2-Chloro-5-methylpyridine-3-olefin derivatives, which relate closely to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, have shown the ability of these compounds to undergo photochemical E (trans)-->Z (cis) isomerization. This process, particularly when induced through triplet sensitized excitation, effectively converts the E isomer to the Z isomer. The antimicrobial activity of these pyridine derivatives has been tested, showing comparable antifungal activity to standard treatments (Gangadasu et al., 2009).

Novel Synthesis Approaches

Research has also focused on developing new synthesis approaches for compounds related to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, such as 2-chloro- and 2,6-dichloro-4-trifluoromethylpyridine. These methods are based on readily available starting materials like ethyl trifluoroacetate, showcasing the chemical versatility and accessibility of these fluorinated pyridine compounds (Jiang et al., 2001).

Cytotoxicity and Antitumor Applications

Significant advancements have been made in evaluating the cytotoxicity and potential antitumor applications of novel pyridine derivatives synthesized from isonicotinaldehyde. These compounds have demonstrated high cytotoxic activity against both HepG-2 and MCF-7 cancer cell lines, indicating their potential in cancer therapy (Mohamed et al., 2018).

Polymerization and Material Science

The condensation of isopropyl cyanoacetate with substituted benzoic aldehydes to form novel esters and their subsequent copolymerization with vinyl benzene introduces a new avenue for creating polymers with specific functionalities. This research opens possibilities for the use of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde derivatives in material science and polymer chemistry (Kharas et al., 2020).

Regioexhaustive Functionalization

The exploration of regioexhaustive functionalization with 2-chloro-6-(trifluoromethyl)pyridine and related compounds aims at converting these substrates into various carboxylic acids. This methodological development emphasizes the compounds' versatility in organic synthesis, enabling precise modifications and the creation of complex molecules for further scientific applications (Cottet & Schlosser, 2004).

Safety and Hazards

The safety information available indicates that 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde and similar compounds are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients , and it’s expected that many novel applications will be discovered in the future .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAKSLJAOOGKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721190
Record name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060807-47-7
Record name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
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